N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
Description
This compound features a complex tricyclic scaffold integrating a 6-chloro-1,3-benzothiazole moiety and a dithia-diazatricyclic system. The benzothiazole group, substituted with chlorine at the 6-position, is a critical pharmacophore known for enhancing bioactivity in antimicrobial and antitumor agents . The tricyclic framework, with sulfur and nitrogen atoms in its heterocyclic rings, likely contributes to its stability and molecular recognition properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4S3/c1-7-18-13-11(22-7)5-4-10-14(13)24-16(20-10)21-15-19-9-3-2-8(17)6-12(9)23-15/h2-6H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUDTAQDAGNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzothiazole Derivatives
The 6-chloro substitution on the benzothiazole ring is a key differentiator. Evidence from nitroimidazole and nitrofuryl derivatives indicates that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance bioactivity by modulating electronic properties and binding affinity . For example:
- Nitroimidazole analogs : Nitro substitutions improved antimycobacterial activity compared to unsubstituted derivatives.
- Chlorinated benzothiazoles : Chlorine at the 6-position increases lipophilicity and metabolic stability, as seen in antitumor agents .
Table 1: Impact of Substituents on Benzothiazole Activity
Tricyclic Systems in Heterocyclic Chemistry
The dithia-diazatricyclic core distinguishes this compound from simpler bicyclic benzothiazoles. Similar tricyclic systems, such as those in and , demonstrate:
Table 2: Comparison of Tricyclic Scaffolds
Computational Similarity Assessment
Using Tanimoto coefficients and molecular fingerprinting (e.g., Morgan fingerprints), the target compound shows structural parallels to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
